(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione
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Overview
Description
Marcfortine A is an indole alkaloid that was originally isolated from the fungus Penicillium roqueforti . This compound is part of a group of alkaloids known for their nematocidal activity, which means they are effective against parasitic nematodes . Marcfortine A has a complex molecular structure, which includes several stereocenters and a spirocyclic framework .
Preparation Methods
Marcfortine A is typically isolated from the culture broth of Penicillium roqueforti . The biosynthesis of marcfortine A involves the incorporation of methionine, tryptophan, lysine, and two isoprene units . The isolation process includes culturing the fungus, extracting the compounds, and purifying them using chromatographic techniques
Chemical Reactions Analysis
Marcfortine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of marcfortine A can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Scientific Research Applications
Marcfortine A has several scientific research applications, particularly in the fields of parasitology and pharmacology. It has been shown to have potent nematocidal activity against parasitic nematodes such as Haemonchus contortus, Trichostrongylus colubriformis, and Ostertagia ostertagi . Additionally, marcfortine A inhibits nicotine-induced calcium mobilization in SH-SY5Y and TE-671 cells, which express human nicotinic acetylcholine receptors . This makes it a valuable tool for studying the pharmacology of these receptors and their role in various physiological processes.
Mechanism of Action
The mechanism of action of marcfortine A involves blocking cholinergic neuromuscular transmission . This is achieved by inhibiting the function of nicotinic acetylcholine receptors, which are essential for the transmission of nerve impulses in nematodes . By blocking these receptors, marcfortine A effectively paralyzes the nematodes, leading to their death .
Comparison with Similar Compounds
Marcfortine A is structurally related to other alkaloids such as paraherquamide A and chrysogenamide A . Paraherquamide A, like marcfortine A, is also isolated from a Penicillium species and has nematocidal activity . paraherquamide A has a five-membered ring with methyl and hydroxyl substituents, whereas marcfortine A has a six-membered ring without substituents . Chrysogenamide A is another related compound that has been shown to have neuroprotective effects . The unique structural features of marcfortine A, such as its spirocyclic framework and multiple stereocenters, contribute to its distinct biological activities .
Properties
Molecular Formula |
C28H35N3O4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione |
InChI |
InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26-,27+,28+/m0/s1 |
InChI Key |
KYKUTNUWXQVSSU-ZALBMCOMSA-N |
SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |
Isomeric SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34C[C@@]56CN7CCCC[C@]7(C[C@H]5C4(C)C)C(=O)N6C)C |
Canonical SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |
Synonyms |
marcfortine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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